molecular formula C27H28N4O B10916274 1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916274
M. Wt: 424.5 g/mol
InChI Key: OWRKMKRLXRZYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and an isopropylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-(2-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O/c1-17(2)21-11-7-8-12-23(21)29-27(32)22-15-24(20-13-14-20)28-26-25(22)18(3)30-31(26)16-19-9-5-4-6-10-19/h4-12,15,17,20H,13-14,16H2,1-3H3,(H,29,32)

InChI Key

OWRKMKRLXRZYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4C(C)C)CC5=CC=CC=C5

Origin of Product

United States

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